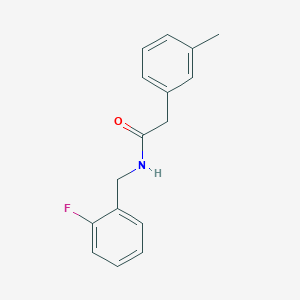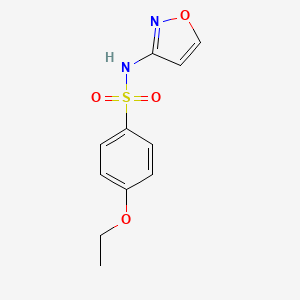
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide, also known as BPTI, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTI is a quaternary ammonium salt that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to inhibit the activity of various kinases, which are proteins that play a role in cell signaling.
Biochemical and Physiological Effects:
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to inhibit the growth of various fungi and bacteria. Additionally, 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been shown to have anti-inflammatory properties, as it can inhibit the production of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also limitations to its use. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide is highly reactive and can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide. One potential direction is to further investigate its mechanism of action, as a better understanding of how it works could lead to the development of more effective drugs. Another potential direction is to investigate its potential use in combination with other drugs, as it may enhance the effectiveness of existing treatments. Additionally, further studies could be conducted to explore the potential use of 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide can be synthesized through various methods, including the reaction of 1,2,4-triazine with butyl bromide, phenyl magnesium bromide, and piperidine. The reaction yields 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide as a white powder, which can be purified through recrystallization. Other methods of synthesis include the reaction of 1,2,4-triazine with butyl chloride, phenyl lithium, and piperidine.
Applications De Recherche Scientifique
1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer properties, as it can inhibit the growth of cancer cells. 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has also been shown to have antifungal properties, as it can inhibit the growth of various fungi. Additionally, 1-butyl-5-phenyl-3-(1-piperidinyl)-1,2,4-triazin-1-ium iodide has been studied for its potential use as an antimicrobial agent, as it can inhibit the growth of various bacteria.
Propriétés
IUPAC Name |
1-butyl-5-phenyl-3-piperidin-1-yl-1,2,4-triazin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N4.HI/c1-2-3-14-22-15-17(16-10-6-4-7-11-16)19-18(20-22)21-12-8-5-9-13-21;/h4,6-7,10-11,15H,2-3,5,8-9,12-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUBRTXAGTWTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=NC(=NC(=C1)C2=CC=CC=C2)N3CCCCC3.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)


![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)